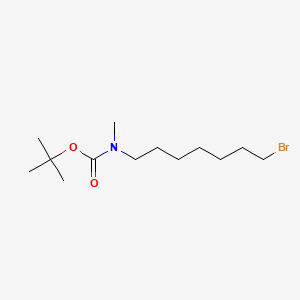
Tert-butyl (7-bromoheptyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (7-bromoheptyl)(methyl)carbamate is an organic compound with the molecular formula C12H24BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl (7-bromoheptyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reduction of 7-(tert-butoxycarbonylamino)heptanoic acid to obtain 7-(tert-butoxycarbonylamino)heptanol, followed by bromination to produce the final compound .
-
Reduction: : In a nitrogen atmosphere, dissolve 25g of 7-(tert-butoxycarbonylamino)heptanoic acid in 1500ml of tetrahydrofuran (THF) and cool the solution to 0°C. Add 29ml of borane-dimethyl sulfide complex to the solution and stir for 2 hours at 0°C. Gradually add 326ml of 1N sodium hydroxide solution over 1 hour while maintaining the temperature between 5-10°C. Stir the mixture at room temperature for 1 hour, then remove THF under vacuum and extract the aqueous solution with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate under vacuum to obtain a crude colorless oil .
-
Bromination: : Dissolve the crude oil in 500ml of THF under a nitrogen atmosphere. Add 34.7g of triphenylphosphine and 43.9g of carbon tetrabromide to the solution and stir at room temperature for 13 hours. Filter the reaction mixture and evaporate the filtrate under vacuum. Purify the residue by silica gel chromatography using ethyl acetate/hexane (1/10 to 1/4) as the eluent to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (7-bromoheptyl)(methyl)carbamate undergoes various types of chemical reactions, including substitution, reduction, and oxidation .
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (triethylamine, sodium hydride).
Reduction: Reducing agents (lithium aluminum hydride), solvents (THF, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of primary amines.
Oxidation: Formation of carbonyl compounds.
Applications De Recherche Scientifique
Tert-butyl (7-bromoheptyl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl (7-bromoheptyl)(methyl)carbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its versatility makes it valuable in multiple research and industrial applications .
Propriétés
Formule moléculaire |
C13H26BrNO2 |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3 |
Clé InChI |
LPCQDMRREQRONK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


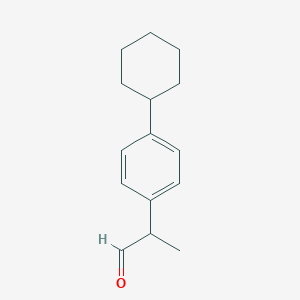
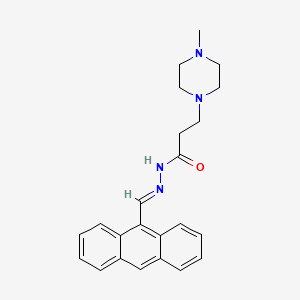
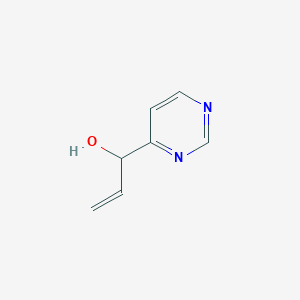


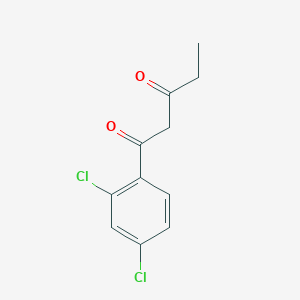
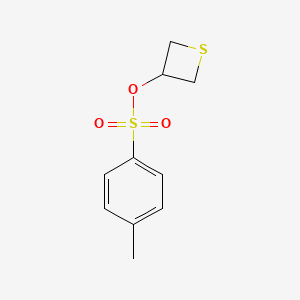

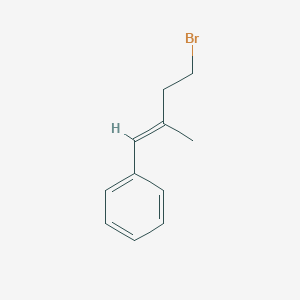
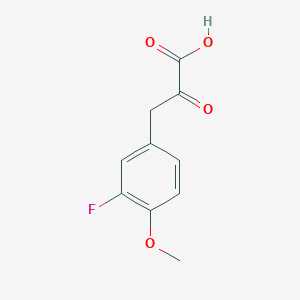
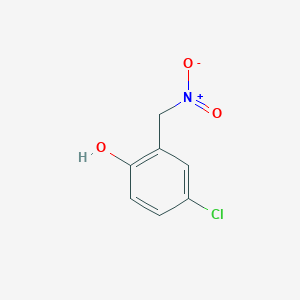
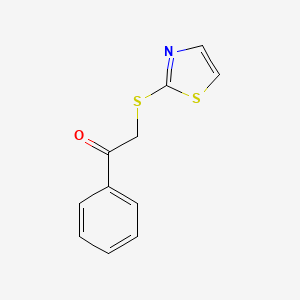
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)

